molecular formula C11H17N3O B126821 Triacsin c CAS No. 76896-80-5

Triacsin c

Número de catálogo B126821
Número CAS: 76896-80-5
Peso molecular: 207.27 g/mol
Clave InChI: NKTGCVUIESDXPU-MDCJQJRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Triacsin C is a fungal metabolite that acts as a competitive inhibitor of acyl-CoA synthetase, preventing the conversion of fatty acids to fatty acyl-CoA . It inhibits the synthesis of triacylglycerol (TAG), diacylglycerol (DAG), cholesterol esters, and phospholipids .


Synthesis Analysis

Triacsin C has been shown to reduce lipid droplet formation and induce mitochondrial biogenesis in primary rat hepatocytes . It reduces TAG synthesis by 70% and weakly impairs PL synthesis in hepatocytes isolated from fed rats .


Molecular Structure Analysis

Triacsin C belongs to a family of fungal metabolites all having an 11-carbon alkenyl chain with a common N-hydroxytriazene moiety at the terminus . Due to the N-hydroxytriazene group, Triacsin C has acidic properties and may be considered a polyunsaturated fatty acid analog .


Chemical Reactions Analysis

Triacsin C inhibits TAG accumulation into lipid droplets (LD) by suppressing ACSL activity . It reduces LD number in a concentration-dependent manner, increases mitochondrial amount, and markedly improves mitochondrial metabolism by enhancing the β-oxidation efficiency, electron transport chain capacity, and degree of coupling .


Physical And Chemical Properties Analysis

Triacsin C has an 11-carbon alkenyl chain with a common N-hydroxytriazene moiety at the terminus . Due to the N-hydroxytriazene group, Triacsin C has acidic properties .

Aplicaciones Científicas De Investigación

Anti-Atherosclerotic Activity

Triacsin C has been identified as a potent anti-atherosclerotic agent . It inhibits acyl-CoA synthetase, leading to a reduction in cholesteryl ester and triacylglycerol synthesis in macrophages. This results in a decrease in lipid droplets, which are a hallmark of atherosclerosis. In vivo studies using low-density lipoprotein receptor-knockout mice have shown that oral administration of Triacsin C significantly reduces atherosclerotic areas by 86% in the aorta and 36% in hearts .

Mitochondrial Biogenesis in Hepatocytes

Triacsin C has been reported to reduce lipid droplet formation and induce mitochondrial biogenesis in primary rat hepatocytes. It enhances mitochondrial metabolism by improving β-oxidation efficiency and electron transport chain capacity. These effects are achieved at concentrations lower than the IC50 for lipid droplet formation, suggesting a potential therapeutic application in conditions like non-alcoholic fatty liver disease (NAFLD) .

Inhibition of Lipid Droplet Synthesis

The compound is known for its ability to inhibit the synthesis of lipid droplets in cells. This is particularly relevant in the context of diseases characterized by abnormal lipid accumulation, such as atherosclerosis and NAFLD. By inhibiting long-chain acyl-CoA synthetase, Triacsin C prevents the formation of lipid droplets, which can help in the treatment of these conditions .

Cancer Therapy

Triacsin C targets long-chain acyl-CoA synthetases, which are crucial for cancer cell metabolism. By inhibiting these enzymes, Triacsin C can disrupt the metabolic pathways that cancer cells rely on for growth and survival. This makes it a promising candidate for cancer therapy, particularly in targeting ACSL1, ACSL3, and ACSL4 .

Prevention of Lipoapoptosis

In a rat model of obesity, Triacsin C has been shown to block β-cell apoptosis induced by fatty acids, also known as lipoapoptosis. This suggests that Triacsin C could have therapeutic applications in preventing cell death caused by high levels of fatty acids, which is a common issue in metabolic disorders .

Modulation of Fatty Acid Metabolism

Triacsin C’s inhibition of acyl-CoA synthetase activity leads to a shift in fatty acid metabolism. By reducing the availability of acyl-CoA, it forces cells to utilize alternative metabolic pathways, potentially leading to a reduction in fatty acid-related pathologies and an improvement in cellular energy balance .

Mecanismo De Acción

Target of Action

Triacsin C is a potent inhibitor of long-chain fatty acyl CoA synthetase . The primary targets of Triacsin C are Acyl-CoA synthetase long-chain family member 4 (ACSL4) and non-specific long-chain acyl-coenzyme A synthetase . ACSL4 esterifies polyunsaturated fatty acids (PUFAs), which is essential to trigger ferroptosis, and is suggested as a key gene in the pathogenesis of several neurological diseases .

Mode of Action

Triacsin C interacts with its targets by suppressing ACSL activity . It blocks β-cell apoptosis, induced by fatty acids (lipoapoptosis) in a rat model of obesity . In addition, it blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thus interfering with lipid metabolism .

Biochemical Pathways

Triacsin C affects the lipid metabolism pathway. It inhibits the synthesis of cholesteryl ester and triacylglycerol, leading to a reduction of lipid droplets . It also enhances the β-oxidation efficiency, electron transport chain capacity, and degree of coupling .

Pharmacokinetics

It’s known that triacsin c can be orally administered

Result of Action

Triacsin C’s action results in a reduction of lipid droplets in a concentration-dependent manner . It also increases the mitochondrial amount and markedly improves mitochondrial metabolism . At higher concentrations, Triacsin C can induce cell death by necrosis and/or apoptosis through mechanisms associated with mitochondrial permeability transition pore opening .

Action Environment

The action of Triacsin C can be influenced by environmental factors such as the presence of fatty acids and the concentration of the compound itself . .

Safety and Hazards

Triacsin C should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

Triacsin C at sub-IC50 concentrations modulates the lipid imbalance by shifting hepatocytes to a more oxidative state and enhancing the fatty acid consumption, which can in turn accelerate lipid oxidation and reverse NAFLD in long-term therapies . Structural of Triacsin C and ACSL complex and in-depth clinical research are needed for the development of Triacsin C-based drugs for ACSL1 related lipid disorders .

Propiedades

IUPAC Name

N-[(E)-[(2E,4E,7E)-undeca-2,4,7-trienylidene]amino]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTGCVUIESDXPU-YLEPRARLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CC=CC=NNN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C/C=C/C=C/C=N/NN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894877
Record name 1-Hydroxy-3-(2',4',7'-undecatrienylidine)triazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triacsin c

CAS RN

76896-80-5
Record name Triacsin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076896805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-3-(2',4',7'-undecatrienylidine)triazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,7-Undecatrienal, nitrosohydrazone, (2E,4E,7E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIACSIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6D4602I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triacsin c
Reactant of Route 2
Triacsin c
Reactant of Route 3
Triacsin c
Reactant of Route 4
Triacsin c
Reactant of Route 5
Triacsin c
Reactant of Route 6
Triacsin c

Q & A

Q1: What is the primary target of Triacsin C?

A1: Triacsin C is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs) [, , , , ]. These enzymes play a crucial role in cellular lipid metabolism by catalyzing the conversion of long-chain fatty acids to their corresponding acyl-CoA esters, which are essential for various metabolic pathways, including triglyceride synthesis, phospholipid synthesis, and energy production [, ].

Q2: How does Triacsin C exert its inhibitory effect on ACSLs?

A2: Triacsin C acts as a competitive inhibitor of ACSLs, meaning it competes with long-chain fatty acids for binding at the active site of the enzyme [, ]. This competition effectively blocks the formation of acyl-CoAs, thereby disrupting downstream lipid metabolism [, ].

Q3: What are the downstream consequences of ACSL inhibition by Triacsin C?

A3: Inhibition of ACSLs by Triacsin C has been shown to induce a wide range of effects on cellular processes, including:

  • Reduced triglyceride synthesis and lipid droplet accumulation: Triacsin C effectively inhibits the incorporation of fatty acids into triglycerides, leading to a decrease in triglyceride levels and a reduction in the size and number of lipid droplets within cells [, , , ].
  • Inhibition of cholesterol ester synthesis: Triacsin C, by limiting the availability of acyl-CoAs, also disrupts cholesterol ester synthesis, further contributing to alterations in lipid homeostasis [, ].
  • Induction of apoptosis: Studies have shown that Triacsin C can trigger apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent [, , ].
  • Impaired viral assembly: Research suggests that Triacsin C disrupts the assembly of certain viruses, such as hepatitis C virus (HCV), which rely on host lipid metabolism for their replication cycle [].
  • Modulation of inflammatory responses: Triacsin C has been shown to exhibit anti-inflammatory effects, possibly by interfering with the production of inflammatory mediators [, ].
  • Altered gene expression: Treatment with Triacsin C can affect the expression of genes involved in various cellular processes, including those related to cell survival, apoptosis, and lipid metabolism [, ].

Q4: What is the molecular formula and weight of Triacsin C?

A4: The molecular formula for Triacsin C is C22H35N3O2, and its molecular weight is 373.54 g/mol.

Q5: Is there any spectroscopic data available for Triacsin C?

A5: While the provided abstracts do not offer detailed spectroscopic data, they confirm Triacsin C's structure and highlight the importance of its N-hydroxytriazene moiety and adjacent unsaturation for its inhibitory activity against ACSLs []. Detailed spectroscopic data might be found in other research publications focused on its structural characterization.

Q6: Has Triacsin C shown efficacy in in vitro and in vivo models?

A6: Yes, Triacsin C has demonstrated promising effects in both in vitro and in vivo models:

  • In vitro:
    • It potently inhibits ACSL activity in various cell lines, including those derived from humans, rats, and mice [, , , ].
    • It reduces lipid accumulation and foam cell formation in macrophages [, ].
    • It enhances the efficacy of anti-cancer drugs like etoposide in glioma cells [].
    • It induces apoptosis in various cancer cell lines [, , ].
  • In vivo:
    • It reduces parasite load in a mouse model of cryptosporidiosis [].
    • It suppresses tumor growth in a mouse xenograft model of cancer [].
    • It modulates inflammatory responses in a mouse model of stroke [].

Q7: Are there any known mechanisms of resistance to Triacsin C?

A8: One study showed that overexpression of ACSL5, an isoform of ACSL that is relatively resistant to Triacsin C, can confer resistance to the compound's pro-apoptotic effects in glioma cells []. This finding suggests that upregulation of Triacsin C-resistant ACSL isoforms might be one mechanism of resistance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.